Azulen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azulen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50472-20-3 | |
| Record name | 2-Azulenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Azulen 2 Amine and Its Derivatives
Strategies Involving Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) stands out as a prominent method for the synthesis of 2-aminoazulenes. This approach typically involves the reaction of a haloazulene with an amine, where the halogen atom at the 2-position is displaced by the amino group.
The reaction of 2-chloroazulenes with various amines serves as a direct pathway to 2-aminoazulene derivatives. rsc.orgnii.ac.jp The success and efficiency of this reaction are often influenced by the substituents on the azulene (B44059) ring and the nature of the amine used. rsc.orgnii.ac.jp
The presence of electron-withdrawing groups, such as ethoxycarbonyl groups at the 1 and 3-positions of the azulene ring, significantly enhances the reactivity of 2-chloroazulene (B13735303) towards nucleophilic attack by amines. rsc.orgnii.ac.jp This activation facilitates the SNAr reaction, leading to the corresponding 2-aminoazulenes in excellent yields. rsc.orgnii.ac.jpx-mol.com For instance, the reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with various amines proceeds smoothly to afford the desired 2-amino products. rsc.orgmdpi.com The reaction generally proceeds in good to excellent yields within a short reaction time, often without the need for a solvent. nii.ac.jp In contrast, 2-chloroazulene lacking these activating groups is less reactive. rsc.orgnii.ac.jpx-mol.com
The reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with aniline (B41778) was reported in early azulene chemistry to yield the substituted product in 59% yield. semanticscholar.orgnih.gov More recent studies have shown that using ethanol (B145695) as a solvent, the SNAr reaction of this chloroazulene with aniline and its derivatives bearing electron-donating groups on the benzene (B151609) ring can produce 2-arylaminoazulene derivatives in excellent yields, ranging from 89% to 96%. semanticscholar.orgnih.gov However, the reaction with arylamine derivatives substituted with an electron-withdrawing group or sterically bulky groups results in lower product yields. nih.gov
Table 1: Reaction of Diethyl 2-chloroazulene-1,3-dicarboxylate with Various Amines
| Amine | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine (B109124) | 80 °C, 1.5 h | Diethyl 2-(morpholin-4-yl)azulene-1,3-dicarboxylate | 96 | nii.ac.jp |
| Piperidine | High temperature, sealed tube | Diethyl 2-(piperidin-1-yl)azulene-1,3-dicarboxylate | Good | rsc.org |
| Pyrrolidine | High temperature, sealed tube | Diethyl 2-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | Good | rsc.org |
| Aniline | EtOH, reflux | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 96 | nih.gov |
| p-Toluidine | EtOH, reflux | Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | 95 | nih.gov |
| p-Anisidine | EtOH, reflux | Diethyl 2-(4-methoxyphenylamino)azulene-1,3-dicarboxylate | 89 | nih.gov |
In cases where the azulene ring is not activated by electron-withdrawing groups, the use of highly nucleophilic cyclic amines, such as morpholine, piperidine, and pyrrolidine, can drive the reaction forward. rsc.orgnii.ac.jpx-mol.com These reactions often require more forcing conditions, such as high temperatures in a sealed tube, to achieve good yields of the corresponding 2-aminoazulenes. rsc.orgnii.ac.jpx-mol.com The high nucleophilicity of these cyclic amines is crucial to accelerate the SNAr-type reaction on the less reactive 2-chloroazulene. clockss.org
The SNAr strategy has also been extended to the synthesis of di- and polyaminoazulenes. For example, 2-amino-6-bromoazulene derivatives can react with cyclic amines like pyrrolidine, piperidine, and morpholine under sealed-tube conditions to furnish the corresponding 2,6-diaminoazulenes in excellent yields. clockss.orgmdpi.com The presence of electron-withdrawing groups at the 1 and 3-positions is essential for this transformation to proceed efficiently. clockss.org Attempts to react 2-amino-6-bromoazulenes with alkylamines under the same conditions were unsuccessful, highlighting the necessity of highly nucleophilic cyclic amines. clockss.org
Reaction of 2-Chloroazulenes with Amines
Influence of Electron-Withdrawing Groups on Reactivity
Syntheses from 2H-Cyclohepta[b]furan-2-ones
An alternative and powerful approach to azulene derivatives, including those that can be precursors to azulen-2-amines, involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. nih.govmdpi.comresearchgate.net These compounds serve as versatile building blocks in cycloaddition reactions.
A key strategy for the synthesis of functionalized azulenes from 2H-cyclohepta[b]furan-2-ones is the [8 + 2] cycloaddition reaction with electron-rich olefins and their analogues, such as enamines, enol ethers, and acetals. nih.govmdpi.commdpi.com This method, often referred to as the Yasunami-Takase method when using enamines, is one of the most frequently used procedures for azulene synthesis. mdpi.comresearchgate.net
The reaction typically proceeds by the [8 + 2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with the enamine to form a strained bridged-intermediate. researchgate.net This intermediate then undergoes decarboxylation to generate aminohydroazulenes, which can be further transformed into azulene derivatives. researchgate.net The yields and reactivity of these cycloadditions are dependent on the substituents on the 2H-cyclohepta[b]furan-2-one, the amine, and the carbonyl compounds used to prepare the enamines. mdpi.com While this method can produce azulene derivatives in moderate to excellent yields, it often requires high reaction temperatures (160–190 °C) in aprotic solvents or neat conditions. nih.gov
For instance, the reaction of 2H-cyclohepta[b]furan-2-ones having a carbonyl group at the 3-position with active methylene (B1212753) compounds like malononitrile (B47326) can lead to the synthesis of 2-aminoazulene derivatives. mdpi.comacs.org Specifically, the reaction of 8-aryl-2H-cyclohepta[b]furan-2-ones bearing an ester group at the 3-position with malononitrile in the presence of triethylamine (B128534) affords 2-amino-4-arylazulenes in high yield. acs.org
Table 2: [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones for Azulene Synthesis
| 2H-Cyclohepta[b]furan-2-one Reactant | Olefin/Analogue | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-cyano-2H-cyclohepta[b]furan-2-one | Enamines | 2-Aminoazulene derivatives | Varies | mdpi.com |
| 3-ethoxycarbonyl-8-phenyl-2H-cyclohepta[b]furan-2-one | Malononitrile | 2-Amino-1-cyano-3-ethoxycarbonyl-4-phenylazulene | Quantitative | acs.org |
| 2H-cyclohepta[b]furan-2-ones | Enol ethers | Functionalized azulenes | Moderate to Excellent | nih.gov |
| 2H-cyclohepta[b]furan-2-ones | Acetals | Functionalized azulenes | - | mdpi.com |
Reaction with Active Methylenes (e.g., Cyanoacetate (B8463686), Malononitrile)
Transformation of Tropone (B1200060) Derivatives to 2-Aminoazulene
A direct and effective method for preparing 2-aminoazulene derivatives involves the condensation of 2-substituted troponoids with compounds containing active methylene groups. nih.govoup.com In this approach, tropones bearing a suitable leaving group at the 2-position, such as a halogen, methoxy (B1213986), or tosyloxy group, are reacted with reagents like ethyl cyanoacetate or malononitrile in the presence of a base. nih.govoup.commdpi.com
This one-step synthesis provides 2-amino- and 2-hydroxyazulene (B91678) derivatives in good yields and is considered a highly beneficial route for accessing these compounds. nih.govoup.com The transformation is understood to proceed through a 2H-cyclohepta[b]furan-2-one intermediate, which then reacts further to form the azulene ring system. nih.govmdpi.com For example, the reaction of 2-chlorotropone (B1584700) with two molar equivalents of ethyl cyanoacetate in the presence of sodium ethoxide yields diethyl 2-aminoazulene-1,3-dicarboxylate. oup.com
Multi-Step Synthesis of Diaminoazulene Derivatives
The synthesis of azulenes bearing multiple amino groups, such as 2,6-diaminoazulenes, requires more intricate multi-step strategies. A key precursor for these syntheses is diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate. clockss.org From this intermediate, two primary pathways have been developed: a direct nucleophilic aromatic substitution (SNAAr) and a three-step sequence involving protection and deprotection. clockss.org The direct amination can be achieved by reacting the bromo-precursor with cyclic amines like pyrrolidine, piperidine, or morpholine under sealed-tube conditions. clockss.org
To facilitate the synthesis of unsymmetrically substituted diaminoazulenes and to achieve amination under milder conditions, a protection-deprotection strategy is employed. clockss.org The existing amino group at the 2-position of the diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate starting material can be protected to prevent it from interfering with subsequent reactions.
A common strategy involves the protection of the 2-amino group as a trifluoroacetamide. clockss.org This is accomplished by reacting the starting material with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of pyridine (B92270), which yields the N-protected product in high yield. clockss.org With the 2-amino group masked, the amination at the 6-position via SNAAr with a cyclic amine can proceed under much milder conditions, for example, at room temperature within 30 minutes. clockss.org The trifluoroacetyl group is then removed during the reaction or workup, yielding the desired 2,6-diaminoazulene derivative. clockss.org This protection strategy is crucial for controlling the regioselectivity and improving the efficiency of the synthesis. clockss.orgorganic-chemistry.org
Table 2: Protection/Deprotection in Diaminoazulene Synthesis
| Step | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Protection | Trifluoroacetic anhydride (TFAA), Pyridine | --- | Forms N-trifluoroacetyl protected 2-amino group. | clockss.org |
| Amination | Cyclic amines (e.g., Piperidine, Morpholine) | Room Temperature | Amination at C-6 position. | clockss.org |
| Deprotection | --- | Occurs during amination/workup. | Regenerates the 2-amino group. | clockss.org |
Iron-Mediated Addition to Cyclohexadiene Scaffolds for Azulen-2-amine Functionalization
A modern approach for the functionalization of the azulene core involves an iron-mediated reaction with cationic η⁵-iron carbonyl diene complexes. nih.govacs.org This method allows for the electrophilic C-H functionalization of azulenes under mild, room-temperature conditions, often using an inexpensive base such as sodium bicarbonate. nih.govacs.org Azulenes, including derivatives like guaiazulene (B129963), act as effective nucleophiles in this transformation, adding to the cyclohexadiene scaffold to produce coupling products in yields ranging from 43% to 98%. nih.govacs.org
The nucleophilic addition occurs with high selectivity at the electron-rich 1- and 3-positions of the azulene ring. acs.org This methodology can be applied to azulene derivatives, including those bearing an amino group at the C-2 position, to introduce a functionalized cyclohexadiene substituent onto the azulene skeleton at the C-1 position. The iron moiety can later be removed through photolytic decomplexation, which can lead to further derivatization and access to diverse classes of substituted azulenes, such as conjugated ketones. acs.orgacs.org This strategy represents a valuable tool for elaborating the structure of pre-existing azulene systems, including this compound. nih.govchalmers.se
Synthesis via Iododeboronation of Azulen-2-ylboronic Acid Pinacol (B44631) Esters
A notable method for the synthesis of 2-iodoazulenes, which are valuable precursors for this compound derivatives, involves the iododeboronation of azulen-2-ylboronic acid pinacol esters. dergipark.org.trdergipark.org.tr This transformation is effectively carried out using copper(I) iodide as the reagent. dergipark.org.trdergipark.org.trrsc.org The process facilitates the introduction of an iodine atom at the C-2 position of the azulene core, a position that is often challenging to functionalize directly. mdpi.com
The resulting 2-iodoazulenes are versatile intermediates. mdpi.com They can participate in various cross-coupling reactions, allowing for the subsequent introduction of an amino group or other functionalities. mdpi.com For instance, the synthesis of 2-aminoazulene itself can be achieved starting from azulen-2-ylboronic acid. mdpi.com This involves a coupling reaction with phthalimide, followed by the transformation of the intermediate product into the final amine. mdpi.com This route highlights the strategic importance of boronic acid esters and their conversion to halides in the synthesis of functionalized azulenes. mdpi.com
Reactions with Heterocumulenes
The reactivity of this compound derivatives, such as ethyl 2-aminoazulene-1-carboxylate, with heterocumulenes like isocyanates, ketenes, and nitrile oxides has been investigated, leading to a variety of novel azulene structures. rsc.org These reactions showcase the dual reactivity of the aminoazulene system, where reactions can occur at the amino group as well as at the electron-rich azulene ring.
The reaction of ethyl 2-aminoazulene-1-carboxylate with phenyl isocyanate is complex, yielding multiple products. The reaction occurs at both the C-1 position and the amino group. The identified products include 1,3-bis(azulen-2-yl)urea, 3-(azulen-2-yl)-1,5-diphenylbiuret, 1-(azulen-2-yl)-3-phenylurea, and 1,2,3,4-tetrahydro-2,4-dioxo-1,3-diazabenz[a]azulene. Additionally, a product resulting from substitution at the C-3 position, ethyl 2-amino-3-(N-phenylcarbamoyl)azulene-1-carboxylate, is also formed.
When ethyl 2-aminoazulene-1-carboxylate is treated with chloroketene, generated in situ from chloroacetyl chloride and triethylamine, the reaction proceeds at two different sites. Reaction at the amino group leads to the formation of an amide, while electrophilic attack at the C-3 position of the azulene ring results in an acyl derivative.
The reaction with phenyl nitrile oxide occurs specifically at the amino group of ethyl 2-aminoazulene-1-carboxylate. This leads to the formation of ethyl 2-{[a-(hydroxyimino)benzyl]amino}azulene-1-carboxylate.
The following table summarizes the diverse reactivity of ethyl 2-aminoazulene-1-carboxylate with various heterocumulenes.
| Heterocumulene | Reagent | Site of Reaction | Product(s) |
| Isocyanate | Phenyl isocyanate | Amino group, C-1, C-3 | 1,3-bis(azulen-2-yl)urea, 3-(azulen-2-yl)-1,5-diphenylbiuret, 1-(azulen-2-yl)-3-phenylurea, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-diazabenz[a]azulene, Ethyl 2-amino-3-(N-phenylcarbamoyl)azulene-1-carboxylate |
| Ketene | Chloroketene | Amino group, C-3 | Amide and Acyl derivatives |
| Nitrile Oxide | Phenyl nitrile oxide | Amino group | Ethyl 2-{[a-(hydroxyimino)benzyl]amino}azulene-1-carboxylate |
This table is generated based on the findings from the study by Abe et al.
Ketenes
Brønsted Acid-Catalyzed Cyclization in this compound Derivative Synthesis
Brønsted acid-catalyzed reactions provide a powerful strategy for constructing complex fused-ring systems from this compound derivatives. mdpi.comnih.gov Specifically, this methodology has been successfully applied to the synthesis of azuleno[2,1-b]quinolones through the intramolecular cyclization of 2-arylaminoazulene precursors. mdpi.comnih.govx-mol.net
The synthesis begins with the preparation of 2-arylaminoazulene derivatives. mdpi.com These precursors are typically synthesized via an aromatic nucleophilic substitution (SNAr) reaction between a 2-chloroazulene derivative, activated by electron-withdrawing groups like esters at the 1 and 3 positions, and various anilines. mdpi.com
Once the 2-arylaminoazulene precursors are obtained, they undergo an intramolecular Friedel-Crafts-type cyclization catalyzed by a Brønsted acid. mdpi.com While acids like trifluoroacetic acid may be ineffective and stronger acids like 100% phosphoric acid can lead to decomposition, the use of other Brønsted acids can successfully promote the desired ring closure to form the azuleno[2,1-b]quinolone framework. mdpi.com These resulting azuleno[2,1-b]quinolones can be further functionalized. For example, halogenative aromatization with phosphoryl chloride (POCl₃) converts them into azuleno[2,1-b]quinolines, which are themselves versatile intermediates for further substitution reactions. mdpi.comnih.gov
The following table details the synthesis of various 2-arylaminoazulene precursors as described by Shoji et al. mdpi.com
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 2a | 87 |
| 2 | 4-Methylaniline | 2b | 91 |
| 3 | 4-Methoxyaniline | 2c | 85 |
| 4 | 4-Fluoroaniline | 2d | 88 |
| 5 | 4-Chloroaniline | 2e | 91 |
| 6 | 4-Bromoaniline | 2f | 93 |
| 7 | 4-Trifluoromethylaniline | 2g | 90 |
| 8 | 2-Methylaniline | - | - |
| 9 | N-Methylaniline | 2h | 33 |
This table is adapted from the data on the SNAr reaction of a 2-chloroazulene derivative with various anilines. mdpi.com
Reactivity and Reaction Mechanisms of Azulen 2 Amine
Protonation and Deamination Pathways
The amino group of azulen-2-amine can be protonated under acidic conditions. This protonation affects the intramolecular charge transfer (ICT) within the molecule. At low pH, the amino group is protonated, which can abolish the ICT interaction between the amine and other substituents on the azulene (B44059) ring. acs.org For instance, in a study of an azulene-based fluorescent probe, the protonation of the amino group at low pH, as well as the deprotonation of a hydroxyl group at high pH, was found to alter the fluorescence response of the molecule. acs.org The computed pKa values for the amine and hydroxyl groups in one such derivative were 3.60 and 10.95, respectively, supporting the observed pH-dependent changes. acs.org
Attempts to convert 6-aminoazulene into a diazonium salt have been reported to be unsuccessful, suggesting that deamination pathways via diazotization may be challenging for some aminoazulene isomers. researchgate.net Instead of deamination, the formation of an "auto-coupling" product, 1-(azulen-6-ylazo)-azulen-6-yl-amine, was observed in small quantities. researchgate.net
Nucleophilic and Electrophilic Substitution Patterns
The azulene nucleus is susceptible to both electrophilic and nucleophilic attack, a direct consequence of its electronic distribution. The five-membered ring is electron-rich, while the seven-membered ring is electron-poor. ccspublishing.org.cnnih.gov This inherent polarity governs the regioselectivity of substitution reactions.
The 1- and 3-positions of the azulene ring are electron-rich and are thus the most active sites for electrophilic substitution. ccspublishing.org.cnnih.govacs.org The presence of the amino group at the 2-position can influence the reactivity at these adjacent sites. Azulenes are potent nucleophiles in electrophilic aromatic substitution (SEAr) reactions. acs.orgchalmers.se Common electrophilic substitution reactions include Friedel-Crafts reactions, Vilsmeier-Haack reactions, and halogenations. acs.orgchalmers.se For example, azulenes can react with electrophiles like bromine to yield substitution products. openstax.org
Conversely, the 2-, 4-, 6-, and 8-positions of the azulene ring are electron-deficient and are targets for nucleophilic attack. ccspublishing.org.cnnih.gov The substitution at the 2-position is generally more difficult and typically proceeds through a nucleophilic mechanism. mdpi.com However, the presence of electron-withdrawing groups at the 1- and 3-positions can enhance the electrophilicity of the 2-position, allowing for substitution by nucleophiles. mdpi.com Nucleophilic substitution at the 6-position of the azulene ring has also been extensively studied. For instance, diethyl 6-bromoazulene-1,3-dicarboxylate readily reacts with amines to give the corresponding 6-aminoazulene derivatives. clockss.org However, the presence of an electron-donating amino group at the 2-position can decrease the reactivity of a leaving group at the 6-position towards nucleophilic substitution due to increased electron density. clockss.org
Reactivity at the 1- and 3-Positions (Electrophilic)
Intramolecular Cyclization Reactions
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often lead to novel polycyclic aromatic compounds with interesting photophysical and biological properties.
A notable application of this compound derivatives is in the synthesis of azuleno[2,1-b]quinolones and the corresponding quinolines. mdpi.comx-mol.netnih.gov The synthesis typically begins with the preparation of 2-arylaminoazulene derivatives, which are then subjected to intramolecular cyclization. mdpi.comnih.gov For example, Brønsted acid-catalyzed intramolecular cyclization of 1,3-diethoxycarbonyl-2-arylaminoazulene derivatives has been shown to produce azuleno[2,1-b]quinolones. mdpi.com The plausible mechanism involves the protonation of a carbonyl group on the arylamino substituent, followed by an intramolecular Friedel-Crafts-type reaction. mdpi.com These azuleno[2,1-b]quinolones can be further converted to azuleno[2,1-b]quinolines through halogenative aromatization using reagents like phosphoryl chloride (POCl₃). mdpi.comresearchgate.net
The following table summarizes the synthesis of various azuleno[2,1-b]quinolone derivatives from the corresponding 2-arylaminoazulenes.
| Starting 2-Arylaminoazulene | Product Azuleno[2,1-b]quinolone | Yield (%) | Reference |
| 2a | 3a | 96 | mdpi.com |
| 2b | 3b | 85 | mdpi.com |
| 2g | 3g | 100 | mdpi.com |
Palladium-Catalyzed Amination and Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of the azulene core, including the introduction of amino groups and the formation of carbon-carbon bonds. mdpi.com
The amination of 2-substituted azulenes can be achieved using palladium catalysts. molaid.com For instance, the Hartwig-Buchwald amination has been successfully applied to 2- and 6-haloazulenes to prepare the corresponding aminoazulene derivatives. clockss.org However, the application of this method for the synthesis of diaminoazulenes has been limited by the availability of dihaloazulene precursors. clockss.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to create C-C bonds with the azulene scaffold. mdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated azulene or an azulenylboronic acid with a suitable coupling partner. mdpi.com For example, 2-iodoazulene (B3051789) can be coupled with boronic esters to form 2-substituted azulenes. mdpi.com Similarly, a six-fold Suzuki cross-coupling reaction between hexabromobenzene (B166198) and borylated azulenes has been used to synthesize hexakis(azulen-2-yl)benzenes. chemrxiv.org
The following table provides examples of palladium-catalyzed cross-coupling reactions involving azulene derivatives.
| Azulene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1,3-Dibromoazulene | (5-alkylthiophen-2-yl)magnesium bromides | Ni(dppp)Cl₂ | 1,3-Bis(5-alkylthiophen-2-yl)azulene | - | mdpi.com |
| 2-Iodoazulene | 5-Chlorothiophene-2-boronic acid pinacol (B44631) ester | Pd catalyst | 2-(5-Chlorothiophen-2-yl)azulene | - | mdpi.com |
| Hexabromobenzene | Borylated azulenes | Pd catalyst | Hexakis(azulen-2-yl)benzene | 46-81 | chemrxiv.org |
Radical Reactions and Spin Density Distribution
The radical chemistry of this compound is a subject of interest due to the inherent electronic nature of the azulene core. The formation of radical cations from azulene derivatives often leads to subsequent reactions, primarily polymerization.
Upon one-electron oxidation, this compound forms a radical cation. Studies on derivatives of 2-aminoazulene have shown that the resulting spin density is distributed across the entire molecule. However, there is a significant concentration of spin density at the 1 and 3 positions of the azulene ring. rsc.orgrsc.org This is consistent with the general reactivity of azulene radical cations, where these positions are known to be highly reactive. rsc.org The high spin density at these sites makes the radical cations susceptible to polymerization, a characteristic reaction for many azulene derivatives upon oxidation. rsc.orgrsc.org This polymerization at the 1,3-positions is a consequence of the large HOMO coefficients at these carbon atoms. rsc.orgrsc.org
To mitigate this polymerization and achieve reversible oxidation processes, substitution at the 1 and 3 positions is a common strategy. By introducing functional groups at these reactive sites, the tendency for the radical cation to polymerize is suppressed. rsc.orgrsc.org
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for studying the spin density distribution in radical ions. For instance, in-situ electroreduction of azulenedicarboxylic esters has been used to generate their corresponding radical anions, allowing for the recording of their EPR spectra. researchgate.net Analysis of the proton hyperfine structure (hfs) coupling constants from these spectra provides direct insight into the spin density distribution within these non-alternant π-electron systems, which can then be compared with theoretical calculations. researchgate.net While specific EPR data for the this compound radical cation is not extensively detailed in the available literature, studies on related azulene radical cations have demonstrated that the largest coupling constants are associated with the protons at the high-spin-density positions, namely C-1 and C-3. rsc.org
A summary of the observed behavior of a 2-aminoazulene derivative radical cation is presented in the table below.
| Derivative | Observation on Radical Cation | Implication |
| 2-(Diphenylamino)azulene | Spin density spread throughout the molecule, but relatively high at the 1,3-positions. rsc.orgrsc.org | Prone to polymerization at the 1,3-positions, leading to irreversible oxidation. rsc.orgrsc.org |
Advanced Spectroscopic and Computational Characterization of Azulen 2 Amine and Its Derivatives
Electronic Absorption and Emission Spectroscopy
The electronic spectra of azulen-2-amine and its derivatives are characterized by distinct absorption and emission bands that are sensitive to substitution and the surrounding environment.
Anti-Kasha Fluorescence and S2 Emission
A remarkable feature of azulene (B44059) and many of its derivatives is their violation of Kasha's rule, which states that fluorescence typically occurs from the lowest singlet excited state (S1). nih.govrsc.orgdiva-portal.org Instead, these molecules often exhibit anomalous fluorescence from the second singlet excited state (S2). nih.govchemrxiv.orgresearchgate.netkuleuven.be This phenomenon, known as anti-Kasha fluorescence, is attributed to a large energy gap between the S2 and S1 states, which slows down the rate of internal conversion from S2 to S1, making the radiative decay from S2 competitive. nih.govdiva-portal.org The S1 state, in contrast, often has a rapid non-radiative decay pathway, further contributing to the dominance of S2 emission. diva-portal.org
Computational studies have been instrumental in predicting and explaining this anti-Kasha behavior in azulene derivatives. chemrxiv.orgresearchgate.netkuleuven.be These studies compute absorption and emission spectra for both the first and second excited states, along with their radiative and non-radiative decay rates, to predict the fluorescence yields from each state. chemrxiv.orgkuleuven.be For many azulene derivatives, these calculations predict exclusive S2 emission, which is in quantitative agreement with experimental observations. chemrxiv.org In some cases, where the S2-S1 energy gap is smaller, fluorescence from both excited states can be observed. researchgate.net The anti-Kasha properties of azulene derivatives are linked to the contrasting (anti)aromatic character of their S1 and S2 states and an accessible antiaromaticity relief pathway for the S1 state. diva-portal.org
Influence of Substituents on Absorption Maxima and Band Gaps
The position of substituents on the azulene core significantly influences the electronic absorption spectra, particularly the absorption maxima (λmax) and the HOMO-LUMO band gap. odinity.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption bands. odinity.com
Introducing diarylamino groups at the 2- and 6-positions of the azulene skeleton has been shown to cause an inversion of the molecular orbital energy levels, allowing the HOMO-LUMO transition and resulting in a significant increase in absorbance in the visible region. rsc.org For instance, the introduction of diphenylaniline groups at these positions induces strong electron absorbance and fluorescence in the visible spectrum. mdpi.com This is a consequence of the electron donor effect of the diphenylaniline groups, which significantly alters the electronic structure of the azulene core. mdpi.com
The following table summarizes the effect of various substituents on the absorption maxima of azulene derivatives.
| Compound | Substituent(s) | λmax (nm) | Solvent |
| 2a | 2,6-bis(diphenylamino) | 480 | THF |
| 2b | 2,6-bis(di(4-methoxyphenyl)amino) | 490 | THF |
| 2a-Br2 | 2,6-bis(diphenylamino)-1,3-dibromo | 492 | THF |
| 2b-Br2 | 2,6-bis(di(4-methoxyphenyl)amino)-1,3-dibromo | 516 | THF |
| 3a | 2,6-bis(diphenylamino)-1,3-dimethoxy | 494 | THF |
| 3b | 2,6-bis(di(4-methoxyphenyl)amino)-1,3-dimethoxy | 506 | THF |
| 6-amino-1,2,3-triphenyl azulene | 6-amino, 1,2,3-triphenyl | 480 | Not Specified |
| 6-formamido-1,2,3-triphenyl azulene | 6-formamido, 1,2,3-triphenyl | 675 | Not Specified |
Table 1: Influence of substituents on the absorption maxima of azulene derivatives. Data sourced from odinity.comrsc.org.
Solvatochromism and Environmental Effects
The absorption and fluorescence spectra of this compound derivatives can exhibit solvatochromism, where the position of the spectral bands changes with the polarity of the solvent. rsc.orgresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. Push-pull systems, such as those incorporating an amino group on the azulene core, often show pronounced solvatochromic shifts in their fluorescence spectra. rsc.org
Furthermore, the optical properties of some azulene derivatives are sensitive to pH. For example, certain benz[a]azulene (B15497227) derivatives show remarkable luminescence in acidic media. acs.orgnih.gov The UV-vis absorption spectra of azulene-pyridine fused heteroaromatics also change upon the addition of acid, indicating protonation of the molecule. nsf.gov
Electrochemical Properties and Redox Behavior
The unique electronic structure of azulenes, with an electron-rich five-membered ring and an electron-poor seven-membered ring, allows them to participate in both oxidation and reduction processes. The redox behavior of this compound and its derivatives is highly dependent on the nature and position of substituents. lew.ro
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of azulene derivatives. acs.orgresearchgate.netresearchgate.net CV studies reveal the oxidation and reduction potentials of these compounds and provide insights into the stability of the resulting radical ions. acs.org
For many azulene derivatives, electrochemical reduction and oxidation are irreversible due to the dimerization of the resulting radical-anion or radical-cation. mdpi.com However, the introduction of specific substituents can enhance the stability of the redox species. For instance, the introduction of bromine or methoxy (B1213986) groups at the 1- and 3-positions of 2,6-bis(diarylamino)azulenes improves the stability of their one-electron oxidized species. rsc.org
The redox behavior of azulene-substituted aromatic amines has been characterized by cyclic voltammetry, showing that these compounds can undergo facile reduction to stable anion radicals and dianion diradicals due to resonance stabilization. acs.org The electrochemical oxidation behavior is dependent on the amine subunits. acs.org
Oxidation and Reduction Potentials
The oxidation and reduction potentials of azulene derivatives, determined from cyclic voltammetry, are crucial parameters for understanding their electronic properties and potential applications in organic electronics. acs.orgrsc.org These potentials are significantly influenced by the substituents on the azulene ring. lew.ro
Electron-withdrawing groups generally make reduction easier (less negative potential) and oxidation harder (more positive potential), while electron-donating groups have the opposite effect. acs.org For example, the introduction of an electron-withdrawing pentafluorophenyl unit at the 2- or 6-position of azulene can significantly lower the energy levels of both the HOMO and LUMO. sioc-journal.cn
The following table presents the redox potentials for a selection of azulene derivatives.
| Compound | E_ox (V vs Ag/Ag+) | E_red (V vs Ag/Ag+) |
| 2a | 0.24 | -2.28 |
| 2b | 0.12 | -2.28 |
| 2a-Br2 | 0.36 | Not Reported |
| 2b-Br2 | 0.10 | Not Reported |
| 3a | 0.07 | Not Reported |
| 3b | -0.14 | Not Reported |
| 3a+ | -0.56 | -0.73 |
| 3b+ | -0.46 | -0.69 |
Table 2: Oxidation and reduction potentials of selected azulene derivatives. Data sourced from rsc.orgacs.org.
Amphoteric Redox Behavior
Derivatives of this compound exhibit notable amphoteric redox properties, meaning they can undergo both oxidation and reduction processes. This behavior is critical for the development of multistage redox materials.
Studies on N,N-di(6-azulenyl)-p-toluidine and N,N,N',N'-tetra(6-azulenyl)-p-phenylenediamine, which are derivatives of this compound, have demonstrated this dual electrochemical nature. acs.orgresearchgate.net Cyclic voltammetry has been a key technique in characterizing the redox behavior of these compounds. acs.orgresearchgate.net These molecules undergo facile reduction to form stable anion radicals and dianion diradicals. acs.org This stability is attributed to the resonance stabilization provided by the azulenyl groups. acs.org
The oxidation process is dependent on the amine subunits within the molecular structure. acs.org Electron spin resonance (ESR) spectroscopy of the anion radicals and dianion diradicals generated through electrochemical reduction has shown that the unpaired electron is delocalized over the entire azulene ring, including the central nitrogen atoms. acs.orgresearchgate.net
During electrochemical reduction, UV-vis spectral analysis reveals a decrease in the absorption bands of the neutral species and the emergence of new absorption maxima, indicating the formation of anion radicals and dianion diradicals with high thermodynamic stability. acs.orgresearchgate.net For instance, in the case of N,N-di(6-azulenyl)-p-toluidine and its derivatives, new absorption maxima appear at 625 nm and 605 nm, while for N,N,N',N'-tetra(6-azulenyl)-p-phenylenediamine and its derivatives, they appear at 640 nm and 610 nm. acs.orgresearchgate.net The presence of well-defined isosbestic points further confirms the clean conversion between the neutral and reduced species. acs.orgresearchgate.net
This amphoteric redox behavior is a key feature being explored for the creation of novel polyelectrochromic materials that can exhibit multiple color changes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives. tu-dortmund.denumberanalytics.comnih.gov It provides detailed information about the molecular skeleton, the connectivity of atoms, and the electronic environment of the nuclei. numberanalytics.com
Both 1D and 2D NMR techniques are employed to characterize these complex molecules. numberanalytics.comnih.gov For instance, in the synthesis of azulene-based coordination cages, NMR spectroscopy, alongside mass spectrometry, is used to characterize the resulting structures. tu-dortmund.de The chemical shifts observed in ¹H and ¹³C NMR spectra are crucial for confirming the integrity of the azulene units within larger polymeric or complex structures. beilstein-journals.org For example, in ruthenium-coordinated azulene polymers, the upfield shift of resonance signals for the azulene unit in the ¹H NMR spectrum confirms its coordination to the metal center. beilstein-journals.org
In cases where unexpected products are formed, such as the formation of Az-Py-1 instead of the expected Az-Pyrrole, ¹³C NMR is instrumental in identifying the correct structure by comparing the number of observed peaks with the expected number for each isomer. mit.edu The analysis of different nuclei, including ¹H, ¹³C, ¹⁵N, and ³¹P, through various 1D and 2D NMR experiments like COSY, HSQC, and HMBC, allows for the full characterization of molecules and the identification of by-products in synthetic reactions. numberanalytics.comnih.gov
X-ray Crystallography and Structural Analysis
X-ray crystallography is a powerful technique that provides precise three-dimensional atomic arrangements of molecules in the solid state. anton-paar.com For this compound derivatives, this method has been essential for confirming molecular structures, determining bond lengths and angles, and understanding intermolecular interactions. tu-dortmund.demit.educolab.ws
For example, the structure of an azulene-based Pd₂L₄ lantern-shaped cage that transforms into a Pd₄L₈ tetrahedral complex was definitively determined by single-crystal X-ray crystallography. tu-dortmund.de Similarly, the unexpected formation of a pyridine-fused azulene derivative, Az-Py-1, was unambiguously established through X-ray single-crystal analysis, which revealed a C₂h-symmetric character with a relatively planar backbone. mit.edu
Crystal structure analysis of 2-amino-(1-(2-nitrophenylsulfinyl)azulene) derivatives, synthesized from the reaction of 2-aminoazulene, has been determined by X-ray diffraction, revealing the unique geometry of the sulfur atom derived from the nosyl group. colab.wscolab.ws
A key aspect of the X-ray structural analysis of azulene derivatives is the examination of bond lengths and the planarity of the ring system. The aromaticity of azulene is demonstrated by its peripheral bond lengths, which have a mean value of 1.40 Å, indicating significant delocalization of its ten π-electrons. In contrast, the transannular bond is significantly longer, typically between 1.48 and 1.52 Å in azulene and its derivatives.
In a pyridine-fused azulene derivative (Az-Py-1), the two C-N bond lengths were found to be 1.37 Å and 1.31 Å, consistent with aromatic C-N bonds, and the molecule exhibited a high degree of planarity with a largest dihedral angle of only 2.5° among the fused rings. mit.edu For 4′-(1-azulenyl)-2,2′:6′,2″-terpyridine, the interannular C-C bonds are approximately 1.484-1.491 Å, and the pyridine (B92270) rings are not coplanar. beilstein-journals.org
The analysis of bond lengths in π-extended azulenes has shown that the character of the azulene moiety can be similar to that of pristine azulene, indicating the retention of its original aromatic character even in larger, planar systems. d-nb.info
Table 1: Selected Bond Length Data from X-ray Crystallography
| Compound/Feature | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| Azulene Derivatives | Peripheral C-C (mean) | 1.40 | |
| Azulene Derivatives | Transannular C-C | 1.48 - 1.52 | |
| Pyridine-fused Azulene (Az-Py-1) | C-N | 1.37 | mit.edu |
| Pyridine-fused Azulene (Az-Py-1) | C-N | 1.31 | mit.edu |
| 4′-(1-azulenyl)-2,2′:6′,2″-terpyridine (4a) | Interannular C-C | 1.484(5) | beilstein-journals.org |
| 4′-(1-azulenyl)-2,2′:6′,2″-terpyridine (4a) | Interannular C-C | 1.487(5) | beilstein-journals.org |
| 4′-(1-azulenyl)-2,2′:6′,2″-terpyridine (4b) | Interannular C-C | 1.490(5) | beilstein-journals.org |
| 4′-(1-azulenyl)-2,2′:6′,2″-terpyridine (4b) | Interannular C-C | 1.491(5) | beilstein-journals.org |
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods are invaluable for understanding the electronic structure, properties, and reactivity of this compound and its derivatives. beilstein-journals.orgacs.org These methods complement experimental data and provide insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of azulene-based molecules. researchgate.neteujournal.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and calculate various electronic properties. researchgate.neteujournal.orgresearchgate.netdntb.gov.ua
These calculations have been used to study the effect of substituents, such as amino groups, on the structural and electronic properties of the azulene molecule. researchgate.net For instance, theoretical studies have shown that the addition of di-amino groups affects the total energy, HOMO-LUMO energy gap, and reactivity of the azulene molecule. researchgate.net DFT has also been used to rationalize the bonding in a wide range of organometallic azulene complexes, revealing the rich and flexible coordination chemistry of the azulene ligand. acs.org Furthermore, time-dependent DFT (TDDFT) calculations are utilized to simulate UV-Vis electronic spectra, aiding in the interpretation of experimental results. researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic behavior of this compound and its derivatives. Azulene itself has a characteristically small HOMO-LUMO gap compared to its isomer naphthalene, which is a consequence of its non-alternant hydrocarbon nature. beilstein-journals.orgrhhz.netbeilstein-journals.org This small energy gap is a key factor in its unique optical and electronic properties. beilstein-journals.orgrhhz.net
The introduction of substituents, such as the amino group, significantly influences the electronic structure. The electron-donating amino group at the 2-position can interact with the π-system of the azulene ring, affecting the HOMO and LUMO energy levels. nii.ac.jp DFT calculations show that adding amino groups to the azulene core generally leads to a decrease in the HOMO-LUMO energy gap, which in turn can enhance the conductivity and solubility of the resulting molecules. researchgate.net
In conjugated diphenylaniline-azulene co-oligomers, the resonance effect of the aniline (B41778) fragments significantly rearranges the electronic structure of azulene, raising the HOMO level and lowering the LUMO level, thereby decreasing the HOMO-LUMO gap. mdpi.com This modification of the electronic structure is responsible for the intense absorption and emission of these co-oligomers in the visible region. mdpi.com
Table 2: HOMO-LUMO Gap Data for Selected Azulene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Reference |
|---|---|---|---|---|
| Azulene | - | - | 3.33 | Experimental rhhz.net |
| Diphenylaniline-azulene co-oligomer (6) | -4.82 | -2.92 | 1.90 | Experimental mdpi.com |
| Diphenylaniline-azulene co-oligomer (8) | -4.81 | -2.94 | 1.87 | Experimental mdpi.com |
| Hetero-substituted azulene | - | - | 2.36 | Calculated rhhz.net |
| Cyano-azulene (molecule No. 6) | - | - | 2.524 | Calculated eujournal.org |
| Azulene | - | - | 3.324 | Calculated eujournal.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational dynamics, interaction with biological macromolecules, and the fundamental processes governing their formation and reactivity.
Detailed research findings from MD simulations have elucidated the behavior of azulene systems in various environments. For instance, simulations have been instrumental in understanding the gas-phase formation of the azulene (C₁₀H₈) core structure itself. By combining crossed molecular beam experiments with ab initio MD simulations, researchers have demonstrated a barrierless gas-phase reaction between the methylidyne radical (CH) and indene (B144670) (C₉H₈) that leads to the formation of azulene. acs.org These simulations revealed that azulene is the predominant product (up to 60%) under experimental and interstellar conditions, providing a fundamental understanding of its origins. acs.org
In the context of medicinal chemistry, MD simulations are frequently employed to study the interaction between azulene derivatives and their biological targets, such as enzymes and receptors. These simulations model the behavior of the ligand-protein complex in a solvated environment, offering a dynamic perspective that complements static methods like molecular docking. pensoft.netpensoft.net A typical MD simulation runs for a specific duration (e.g., 100 nanoseconds) to observe the stability and dynamics of the complex. pensoft.netpensoft.net
Key parameters are analyzed from the simulation trajectory to understand the binding stability and interaction patterns. pensoft.netjchemlett.com These analyses provide a detailed picture of how a ligand, such as an this compound derivative, is stabilized within a protein's binding pocket. jchemlett.com
Table 1: Key Analyses in Molecular Dynamics Simulations and Their Significance
| Parameter Analyzed | Description | Significance for Azulene Derivatives |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand-protein complex from a reference structure over time. | Indicates the stability of the complex. A stable RMSD value suggests that the azulene derivative remains securely bound in the active site. pensoft.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Identifies which parts of the protein are flexible or rigid upon ligand binding. High fluctuations in active site residues may indicate unstable binding. pensoft.net |
| Radius of Gyration (RoG) | Measures the compactness of the protein structure. | A stable RoG value suggests that the binding of the azulene derivative does not cause significant unfolding or destabilization of the protein. pensoft.net |
| Hydrogen Bond (H-bond) Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. | Crucial for identifying the specific amino acid residues that form stable interactions with the functional groups (e.g., the amine group) of the azulene derivative, anchoring it in the binding site. pensoft.netjchemlett.com |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes in the protein upon ligand binding and how the ligand is buried within the active site. pensoft.net |
By performing such simulations on complexes of azulene derivatives with target proteins, researchers can gain critical structural data concerning the mechanism of action, such as the inhibition of a specific kinase. pensoft.netpensoft.net These insights are invaluable for the rational design of new, more potent, and selective derivatives.
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are foundational to modern drug discovery and materials science. These investigations systematically explore how the chemical structure of a compound influences its biological activity or physicochemical properties. srce.hrresearchgate.net For this compound and its analogs, these studies provide a framework for optimizing their therapeutic potential and other functional characteristics.
Structure-Activity Relationship (SAR) Studies
SAR analysis involves synthesizing and testing a series of structurally related compounds to identify the chemical groups (pharmacophores) responsible for their biological effects. This qualitative or semi-quantitative approach helps in understanding which parts of the azulene scaffold are essential for activity and how modifications affect potency and selectivity. researchgate.netnih.gov
Research on azulene derivatives has yielded significant SAR insights across various therapeutic areas:
Anticancer Activity : In the search for new anticancer agents, SAR studies on a series of azulene derivatives revealed compounds with inhibitory properties against tyrosine kinases like fms-like tyrosine kinase 3 (FLT-3), which is implicated in leukemia. nih.gov Similarly, studies on azulene amides identified derivatives with high specificity toward oral squamous cell carcinoma cells compared to normal cells. nih.gov
Anti-inflammatory Activity : The anti-inflammatory potential of azulenes has been systematically explored. Fourteen azulene derivatives containing a benzimidazole (B57391) unit were synthesized, and their activity in inhibiting nitric oxide (NO) production was evaluated. The results established a clear relationship between the substitution pattern and anti-inflammatory efficacy, identifying 1-guaiaculene benzimidazole as a promising candidate. sioc-journal.cn
Neuropeptide Y (NPY) Receptor Antagonism : SAR studies led to the discovery of potent and selective NPY Y5 receptor antagonists from (5,6-dihydro-4H-3-thia-1-aza-benzo[e]azulen-2-yl)-piperidin-4-ylmethyl-amino derivatives. This work involved combining structural elements from known antagonists with different molecular fragments to optimize binding affinity. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Azulene Derivatives
| Azulene Derivative Class | Structural Modification | Impact on Biological Activity | Reference |
| Azulene Amides | Varied substituents on the amide group | Altered cytotoxic specificity towards cancer cells versus normal cells. | nih.gov |
| Azulene-Benzimidazoles | Position and type of linkage between azulene and benzimidazole moieties | Significantly influenced anti-inflammatory activity (NO inhibition). | sioc-journal.cn |
| Thia-aza-benzo[e]azulenes | Combination of thiazole (B1198619) fragments with azulene core | Led to potent and selective NPY Y5 receptor antagonists. | nih.gov |
| Azulene-Chalcones | Substitution on the azulene and phenyl rings | Influenced antimicrobial and antifungal activity. | nih.gov |
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies
QSPR and QSAR represent a quantitative evolution of SAR, where statistical or machine learning models are built to correlate chemical structure with a specific property or activity. srce.hrnih.gov These models use numerical descriptors that encode structural, physicochemical, or electronic features of the molecules.
A QSPR study was conducted on 4-(azulen-1-yl)-2,6-divinylpyridine derivatives to establish a mathematical relationship for their oxidation and reduction potentials. srce.hr In this research, molecular geometries were optimized, and various molecular descriptors were calculated. Simple linear regressions were then used to find the best correlation between the structural descriptors and the experimentally measured electrochemical properties. The study found that descriptors derived from the Extended Characteristic Polynomial (EChP) family provided a strong explanation for the structure-property connection. srce.hr
Similarly, QSAR analyses have been applied to understand the anticancer activity of azulene derivatives. A study on the tumor-specificity of certain derivatives showed a strong correlation with hydrophobicity and the three-dimensional shape of the molecules. mdpi.com For a series of azulene-containing chalcones, QSAR studies were part of the investigation into their biological activity. nih.gov
The general process for a QSPR/QSAR study involves:
Data Set Collection : Assembling a series of compounds with experimentally measured properties or activities. srce.hrnih.gov
Descriptor Generation : Calculating a wide range of molecular descriptors for each compound using computational software. researchgate.netresearchgate.net
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model relating the descriptors to the activity. researchgate.netresearchgate.net
Validation : Rigorously testing the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. jchemlett.comnih.gov
These quantitative models are powerful predictive tools, enabling the estimation of a compound's activity or properties before it is synthesized, thereby saving time and resources in the discovery process. nih.gov
Advanced Materials Science and Optoelectronic Applications of Azulen 2 Amine Derivatives
Organic Field-Effect Transistors (OFETs) and Organic Electronics
Azulen-2-amine and its related derivatives have emerged as compelling building blocks for organic semiconductors in Organic Field-Effect Transistors (OFETs). beilstein-journals.orgrhhz.net The inherent properties of the azulene (B44059) core, such as its planarity, large molecular area, and narrow band gap, facilitate strong intermolecular π-π stacking and efficient charge transport. rhhz.netresearchgate.net Researchers have successfully incorporated 2-aminoazulene and its derivatives into oligomers and polymers designed for OFET applications, demonstrating that the connectivity of the azulene unit significantly influences the resulting semiconducting properties. beilstein-journals.orgresearchgate.net For instance, polymers incorporating 2,6-connected azulene units have been synthesized and have shown excellent performance as n-type semiconductors in OFETs. beilstein-journals.orgresearchgate.net
The semiconducting behavior of azulene-based materials can be precisely tuned from p-type (hole-transporting) to n-type (electron-transporting) or even ambipolar (transporting both holes and electrons) by modifying the molecular structure and the linkage position of the azulene moiety. researchgate.netacs.org The asymmetric distribution of molecular orbitals in azulene derivatives provides a unique strategy for controlling the polarity of OFETs. researchgate.net For example, in isomeric azulene-decorated naphthodithiophene diimide (NDTI) triads, connecting the azulene unit at its 2-position resulted in ambipolar behavior, whereas a connection at the 6-position led to unipolar n-channel characteristics. acs.org This control is attributed to how the connection point affects the delocalization of the HOMO and LUMO across the molecule. acs.org
Several this compound derivatives and related azulene compounds have exhibited high carrier mobilities. Solution-processed OFETs based on certain azulene-diketopyrrolopyrrole (DPP) copolymers have shown p-type behavior with hole mobilities reaching up to 0.97 cm² V⁻¹ s⁻¹, while others displayed ambipolar characteristics. researchgate.net Furthermore, conjugated polymers based on 2,2'-biazulene (B12667019) diimide units have demonstrated exceptional n-type performance with electron mobilities among the highest reported for monopolar n-type polymers in a bottom-gate, top-contact OFET configuration. researchgate.net
| Derivative Type | Semiconducting Behavior | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| NDTI-B2Az | Ambipolar | 0.03 | 0.32 | acs.org |
| NDTI-B6Az | n-type | - | 0.13 | acs.org |
| DPPA1 | p-type | up to 0.97 | - | researchgate.net |
| DPPA3 | Ambipolar | 0.062 | 0.021 | beilstein-journals.orgresearchgate.net |
| 2,6':2',6″-terazulene | n-type | - | up to 0.29 | rhhz.netresearchgate.net |
| Azulene-Thiophene Oligomer (28) | p-type | up to 0.05 | - | rhhz.net |
| AzAzTTDI | Ambipolar | 8.8 x 10⁻³ | 0.087 | sioc-journal.cn |
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Materials
The unique photophysical properties of azulene derivatives, particularly their anomalous S2→S0 fluorescence, make them intriguing candidates for light-emitting materials in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgrhhz.net Compounds based on azulene can be utilized in various layers of an OLED, including as the primary emitter, as a charge-transport material, or as a host for a guest emitter. google.com The ability to tune the emission color by modifying the substituents on the azulene ring is a significant advantage. rsc.org
Aromatic compounds with multiple amino groups, such as 2,6-diaminoazulenes, are of great interest for organic electronic devices like OLEDs, where they can function as hole transport materials. clockss.org Furthermore, some azulene-based materials designed for OFETs have also demonstrated light-emitting capabilities. For example, an ambipolar transistor based on a guaiazulene (B129963) derivative was found to emit light in the near-infrared region due to the recombination of holes and electrons within the channel. rhhz.net The development of amorphous, heat-resistant azulene-based materials is crucial for creating durable and practical OLED devices. labscoop.com
Photovoltaic (PV) Cells and Solar Energy Conversion
Azulene derivatives have been explored as functional materials in organic photovoltaic (PV) cells, where their strong absorption properties and tunable energy levels are highly beneficial. beilstein-journals.orgbeilstein-journals.org The small HOMO-LUMO gap of azulene allows for the absorption of a broader range of the solar spectrum. beilstein-journals.orgrhhz.net In donor-acceptor type copolymers, azulene units can act as either the electron donor or acceptor, depending on the molecular design. rhhz.netresearchgate.net
For instance, a polymer (DPPA1) where the azulene moiety acts as an electron donor, when blended with a fullerene acceptor (PC71BM), yielded a power conversion efficiency (PCE) of 2.04%. beilstein-journals.orgrhhz.net In another approach, novel azulene derivatives, Az-4TPA and biAz-4TPA, were synthesized and incorporated as hole-transport layers in inverted perovskite solar cells. rsc.org By creating an ultrathin bilayer of the azulene derivative with PTAA, the optimized devices achieved a PCE of up to 18.48% and showed enhanced stability and a longer lifetime. rsc.org
| Azulene Derivative/System | Role | Device Architecture | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Polymer 69 (DPPA1) / PC71BM Blend | Electron Donor | Organic PV Cell | 2.04% | beilstein-journals.orgrhhz.net |
| biAz-4TPA / ultrathin PTAA | Hole Transport Layer | Inverted Perovskite Solar Cell | up to 18.48% | rsc.org |
| Polymer 158 | Cathode Modification Layer | Bulk-Heterojunction Solar Cell | 7.9% (for the full device) | beilstein-journals.org |
Molecular Switches and Logic Gates
The ability of azulene derivatives to exist in at least two stable or metastable states with different properties, which can be reversibly interconverted by external stimuli like light or pH, makes them excellent candidates for molecular switches and logic gates. rhhz.netresearchgate.netd-nb.info Photochromic azulene derivatives, which change their structure and absorption properties upon irradiation with light, are particularly noteworthy. d-nb.infoacs.org
A diarylethene-type photoswitch incorporating an azulene unit demonstrated a novel proton-gated negative photochromic ring-closure. d-nb.info Unlike conventional switches where acidic/basic sites are on heteroatoms, the azulene switch can be directly protonated on its π-system, leading to a much more pronounced optical response. d-nb.info This direct interaction allows for the construction of sophisticated molecular logic gates. For example, by combining single-molecule devices, researchers have demonstrated the construction of a full adder, a fundamental component of computational circuits. acs.org The development of such multi-responsive molecular switches based on azulene holds great potential for information processing at the molecular level. d-nb.infoxjenza.org
Sensors and Probes
The sensitive response of azulene's color and fluorescence to its chemical environment has been widely exploited in the development of sensors and probes for a variety of analytes. acs.orgdntb.gov.uanih.gov The core principle behind these sensors is that the interaction of the analyte with a recognition moiety attached to the azulene core alters the electronic structure of the azulene, resulting in a detectable change in its optical properties. researchgate.net
Azulene derivatives serve as versatile platforms for both colorimetric (color-changing) and fluorescent sensors. acs.orgdntb.gov.ua The vivid blue color of azulene can change dramatically upon interaction with an analyte, providing a simple visual detection method. researchgate.net
More sophisticated fluorescent probes have also been developed. These probes can operate via a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon analyte binding. researchgate.net For example, a chemodosimeter based on an azulene-boronate ester conjugate was shown to be an effective two-photon fluorescent probe for reactive oxygen and nitrogen species (RONS), demonstrating high selectivity for peroxynitrite in cellular imaging. acs.orgnih.gov In another application, an azulene fluorophore bearing two zinc(II)-dipicolylamine receptor motifs was designed as a fluorescent sensor that exhibits high selectivity for adenosine (B11128) diphosphate (B83284) (ADP) over other similar nucleotides like adenosine triphosphate (ATP), which is crucial for monitoring biological energy processes. rsc.org The protonation of the azulene core itself can also lead to significant changes in fluorescence, a phenomenon that has been harnessed to create probes that are sensitive to pH. dntb.gov.uaresearchgate.net
Ion Recognition (e.g., Fluoride (B91410), Mercury(II))
The functionalization of the azulene scaffold has yielded sophisticated chemosensors capable of selectively recognizing specific ions. The inherent spectroscopic and electrochemical properties of azulene derivatives make them excellent candidates for colorimetric and voltammetric sensing. mdpi.comdntb.gov.ua
Researchers have successfully designed azulene-based systems for the detection of environmentally and biologically significant ions like fluoride (F⁻) and mercury(II) (Hg²⁺). For instance, an azulene-bis(thiosemicarbazone) compound has demonstrated a notable binding affinity for mercury(II) ions. mdpi.com Another approach involved the synthesis of a complex molecule, 2,2′-(ethane-1,2-diylbis((2-(azulen-2-ylamino)-2-oxoethyl)azanediyl))diacetic acid, which was used to create both colorimetric and electrochemical sensors for Hg(II) detection in aqueous solutions. researchgate.net This sensor operates via a color change from purple to yellow upon complexation with mercury ions. researchgate.net
For fluoride detection, a novel π-conjugated polycyclic system, termed metalla-dual-azulene, has been developed. This system exhibits high selectivity for the fluoride anion, resulting in a distinct color change upon detection. researcher.life The mechanism relies on the demetalation of the metallaazulene moiety when it reacts with fluoride ions. researcher.life Azulene-boronate esters have also been reported as effective colorimetric indicators for fluoride in drinking water. dntb.gov.ua The tunability of functional groups attached to the azulene core, such as amino or carboxyl groups, allows for the fine-tuning of recognition sites to interact specifically with target ions. mdpi.com
Table 1: this compound Derivatives in Ion Recognition
| Derivative Type | Target Ion | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| Azulene-bis(thiosemicarbazone) | Mercury(II) (Hg²⁺) | Spectroscopic | Good binding affinity for Hg²⁺ ions. | mdpi.com |
| 2,2′-(ethane-1,2-diylbis((2-(azulen-2-ylamino)-2-oxoethyl)azanediyl))diacetic acid | Mercury(II) (Hg²⁺) | Colorimetric, Electrochemical | High selectivity, color change from purple to yellow. | researchgate.net |
| Metalla-dual-azulene | Fluoride (F⁻) | Colorimetric | Highly selective recognition through demetalation. | researcher.life |
| Azulene-boronate esters | Fluoride (F⁻) | Colorimetric | Effective for detecting fluoride in drinking water. | dntb.gov.ua |
Proton-Responsive Materials
The ability of azulene derivatives to respond to acidic environments through protonation makes them highly attractive for creating proton-responsive or "halochromic" materials. Protonation of the azulene ring, typically at the electron-rich five-membered ring (C1 and/or C3 positions), leads to the formation of a stable azulenium cation. beilstein-journals.orgd-nb.info This transformation drastically alters the electronic structure, resulting in significant and often reversible changes in the material's optical and electronic properties. rsc.orgccspublishing.org.cn
Upon protonation, azulene-containing polymers and molecules exhibit a dramatic red shift in their absorption spectra, often extending into the near-infrared (NIR) region, which is accompanied by a visible color change. beilstein-journals.orgnih.govresearchgate.net For example, polymers functionalized with electron-donating aryl groups at the 2-position of the azulene unit show enhanced sensitivity to acid, with colors changing from green to brown. nih.govresearchgate.net This is attributed to the resonance stabilization of the positive charge on the five-membered ring by the electron-donating groups. beilstein-journals.org
This proton-responsiveness has been harnessed in various contexts. Researchers have demonstrated that conjugated azulenes can be easily protonated at very low acid concentrations (ppm level), making them suitable for highly sensitive chemical sensors. rsc.org Furthermore, the reversible protonation-deprotonation cycle has been utilized in developing materials with switchable conductivity. Certain 2,6-azulene-based conjugated polymers show high electrical conductivity in their protonated (doped) state. researchgate.netresearchgate.net This property has been explored for applications in proton exchange membrane fuel cells, where an azulene-based composite membrane showed a 64% improvement in hydrogen fuel cell output power under low humidity conditions. acs.org The integration of azulene into photochromic molecules has also led to novel proton-gated photoswitches, where the photo-reactivity is controlled by the pH of the environment. d-nb.info
Table 2: Effects of Protonation on this compound Derivatives
| Derivative Type | Effect of Protonation | Potential Application | Reference |
|---|---|---|---|
| Poly(2-arylazulene-alt-fluorene) | Significant absorption shift, color change (green to brown) | Acid Sensors | nih.govresearchgate.net |
| 2,6-Azulene-based Homopolymers | Reversible proton responsiveness, increased conductivity | Proton Exchange Membranes | acs.org |
| Azulene-Diarylethene Photoswitch | Gated photochromism, large hypsochromic shift | Molecular Switches, Logic Devices | d-nb.info |
| Azulene-fluorene conjugated polymers | Red-shifted absorption to near-IR, formation of stable azulenium cations | Optoelectronic Devices | beilstein-journals.orgbeilstein-journals.org |
Supramolecular Materials and Assemblies
The unique structural and electronic features of azulene, particularly its significant dipole moment, facilitate its use as a building block in supramolecular chemistry. This compound and its derivatives can be incorporated into larger, well-defined architectures through non-covalent interactions like π-π stacking and halogen bonding. spbu.ruresearchgate.netrsc.org
Recent research has demonstrated the synthesis of organic cages through the Schiff base condensation of azulene-1,3-dicarboxaldehyde with tris(2-aminoethyl)amine. spbu.ruacs.org These reactions yield tetraimine and hexaimine cages whose structures are stabilized by intracage and intercage π-π interactions between the azulene moieties. spbu.ru The resulting cryptand-like hexaimine cage can encapsulate metal cations, such as silver, leading to the formation of a metallacage. This complexation induces significant conformational changes and allows the metallacage to assemble into a supramolecular network with a honeycomb topology, again driven by π-π stacking. spbu.ruacs.org
Furthermore, these azulene-based cages can act as halogen bond acceptors, forming extended chains with molecules like triiodoperfluorobenzene. spbu.ruacs.org The incorporation of the azulene unit also imparts fluorescent properties to these assemblies, with emission characteristics dependent on the molecular environment and solid-state packing. spbu.ru In a different approach, 1,3-bis(4-pyridyl)azulene has been used as a ligand to construct one-dimensional coordination polymers with heterometallic nodes, where π-π stacking between azulene rings from adjacent chains leads to the formation of supramolecular layers. researchgate.net
Conducting Polymers and Electrochromic Materials
Polymers incorporating this compound and other azulene derivatives in their backbone are a significant class of functional materials, exhibiting both conductivity and electrochromism. nih.gov These properties arise from the ability of the azulene unit to be reversibly oxidized and reduced, leading to changes in the polymer's electronic structure and, consequently, its color and conductivity. researchgate.net
The electropolymerization of functionalized azulenes results in polymer films that display electrochromism, with color changes corresponding to different oxidation states. researchgate.net For instance, a two-stage oxidation is often observed, corresponding to the formation of the azulenium cation and then a polaron. researchgate.netresearchgate.net The stability and electrochromic contrast of these materials can be tuned by the nature and position of substituents on the azulene ring. Electron-donating groups at the 2-position have been found to significantly enhance the stability of poly(azulene) films. researchgate.netresearchgate.net
Azulene-containing conjugated polymers, such as those alternating with fluorene (B118485) or thiophene (B33073) units, exhibit distinct color changes upon electrochemical switching or protonation. nih.gov For example, azulene-fluorene-benzothiadiazole terpolymers show color changes from yellowish-green in the neutral state to greyish-brown in the oxidized state. beilstein-journals.org Similarly, azulene-carbazole copolymers containing benzothiadiazole units exhibit enhanced electrochromism, with some devices capable of switching from black to transmissive. nih.gov The conductivity of these polymers can also be modulated. Doping 1,3-free-2,6-connected azulene-based polymers with acid results in high electrical conductivity, reaching up to 2.94 S/cm in thin films. researchgate.netresearchgate.net This combination of properties makes azulene-based polymers promising for applications in displays, smart windows, and organic electronic devices. nih.govbeilstein-journals.org
Nonlinear Optics (NLO)
The large dipole moment and polarizability of the azulene ring system make its derivatives promising candidates for second-order nonlinear optical (NLO) materials. rhhz.netccspublishing.org.cn These materials are crucial for applications in telecommunications, optical information processing, and frequency conversion technologies like second-harmonic generation (SHG). rhhz.net
The NLO response of azulene-based chromophores can be significantly enhanced by creating a "push-pull" system, where the azulene core is substituted with both electron-donating and electron-withdrawing groups. Azo-azulene derivatives, in particular, have shown remarkable NLO properties. For example, (4-nitrophenylazo)-azulene was found to have a quadratic hyperpolarizability (β) significantly larger than the well-known NLO dye, Disperse Red 1 (DR1). nih.gov This compound also crystallizes in a noncentrosymmetric space group, a key requirement for bulk SHG, and exhibits an SHG efficiency 420 times that of urea. rhhz.netnih.gov
The NLO properties are highly dependent on the molecular structure. Studies have shown that using stronger electron-accepting groups, increasing the conjugation length, and adding alkyl substituents to the azulene moiety can all lead to enhanced NLO coefficients. rhhz.net More complex systems, such as azulene-fused porphyrins, have also been investigated theoretically. The relative orientation of the azulene unit to the porphyrin core was found to be a determinant factor in enhancing the first hyperpolarizability, and the addition of metal ions like Mg or Zn could lead to even larger NLO responses. rsc.org Despite promising results, the full potential of azulene-based NLO materials is still being explored, with synthesis challenges being a partial limitation. rhhz.net
Table 3: NLO Properties of Selected Azulene Derivatives
| Compound | NLO Property | Key Finding | Reference |
|---|---|---|---|
| (4-Nitrophenylazo)-azulene | Second-Harmonic Generation (SHG) | Efficiency 420 times that of urea. | nih.gov |
| Azo-azulene derivatives | Quadratic Hyperpolarizability (β) | β value of 80 x 10⁻³⁰ cm⁵/esu. | nih.gov |
| Azulene-fused porphyrins (metalated) | First Hyperpolarizability (β₀) | Large predicted β₀ per heavy atom (41.59 × 10⁻³⁰ esu). | rsc.org |
Photoinitiators for Polymerization Processes
Recently, azulene derivatives have emerged as highly effective and versatile photosensitizers for initiating polymerization processes upon exposure to light. Their strong absorption in the visible light range, a property known as panchromatic absorption, makes them particularly valuable for light-induced cationic and free-radical polymerizations. rsc.orgrsc.org
These azulene-based photoinitiating systems typically consist of two or three components. The azulene derivative acts as the photosensitizer, absorbing light and then interacting with other components, such as an iodonium (B1229267) salt or an amine/borate salt, to generate the reactive species (cations or radicals) that initiate polymerization. rsc.orgresearchgate.net The high photoredox potential of the synthesized azulene derivatives is a key factor in their efficiency. rsc.orgrsc.org
The effectiveness of these systems has been demonstrated in the rapid polymerization of various monomers, including acrylates and vinyl ethers. rsc.orgresearchgate.net A significant advantage of these azulene-based systems is their applicability in advanced manufacturing technologies like 3D printing, where they can be used to fabricate complex, three-dimensional polymer structures with high precision. rsc.orgrsc.orgresearchgate.net This represents a novel application for azulene compounds, expanding their utility in materials science and engineering. rsc.org
This compound in Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatics
This compound serves as a valuable synthon for the construction of complex, fused polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics containing the azulene nucleus. The reactivity of the amino group and the azulene ring allows for various cyclization and annulation reactions, leading to novel π-conjugated systems with unique electronic and photophysical properties. mdpi.comnsf.gov
One notable example is the reaction of this compound with oxalyl dichloride, which produces an azuleno[2,1-b]pyrrole-2,3-dione intermediate. This intermediate can then undergo condensation with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-diones in high yields. mdpi.com This synthetic route provides access to complex, nitrogen-containing heterocyclic systems fused to the azulene core.
Other synthetic strategies involve the annulation of different heterocyclic rings onto the azulene skeleton. For instance, azuleno[1,2-b]pyridines have been synthesized via thermal cyclization of appropriate precursors. mdpi.com Furthermore, azulene has been incorporated into BN-heteroaromatics, creating molecules with unusual fluorescence and unexpected reactivity, such as deboronization upon treatment with acid, a property that distinguishes them from other BN-embedded PAHs. researchgate.netresearchgate.net The development of these novel azulene-fused heteroaromatics is driven by the search for new materials for applications in organic electronics, such as organic field-effect transistors (OFETs). nsf.govresearchgate.net
Design and Synthesis of Fused Systems
The strategic design and synthesis of fused systems incorporating the this compound moiety aim to extend the π-conjugated system, thereby tuning the electronic and photophysical properties of the resulting molecule. acs.orgmdpi.com Various synthetic methodologies have been developed to construct heterocyclic and polycyclic aromatic hydrocarbon (PAH) frameworks fused to the azulene core. These methods often utilize the reactivity of the amine group or adjacent positions on the azulene ring.
A prominent strategy involves intramolecular cyclization reactions. For instance, azuleno[2,1-a]phenalenones, a class of azulene-fused PAHs, have been synthesized in high yields through the Brønsted acid-mediated intramolecular cyclization of 2-arylazulene precursors. researchgate.netresearchgate.net These precursors are typically prepared via Suzuki–Miyaura coupling of an azulene boronic acid ester with a suitable aryl halide. researchgate.net
Another powerful technique is the palladium-catalyzed cyclization. Abe et al. demonstrated a two-step synthesis of azuleno[2,1-b]pyrroles starting from 1-iodo-2-acetylaminoazulene. A Sonogashira cross-coupling reaction with terminal alkynes, followed by a palladium-catalyzed cyclization, yields the fused pyrrole (B145914) ring. mdpi.com Similarly, Brønsted acid-catalyzed condensation of 2-amino-3-carbamoylazulene with various aldehydes or ketones provides a facile route to azuleno[2,1-d]pyrimidinones. mdpi.com
The reactivity of the this compound itself can be directly harnessed. The reaction of this compound with oxalyl dichloride yields an azuleno[2,1-b]pyrrole-2,3-dione intermediate. This dione (B5365651) can then undergo further condensation with isatoic anhydrides to construct more complex, multi-fused systems like azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-diones. mdpi.com More recently, an unexpected reductive cyclization of 1-nitroazulene derivatives using P(OEt)₃ was shown to be an effective method for creating novel azulene- and pyridine-fused heteroaromatics. nsf.gov
The following table summarizes various synthetic approaches to create fused systems derived from or related to this compound.
| Starting Material/Precursor | Reagents/Method | Resulting Fused System | Reference(s) |
| 1-Iodo-2-acetylaminoazulene | 1. Terminal alkynes, Pd catalyst (Sonogashira coupling) 2. PdCl₂(PPh₃)₂, Et₃N (Cyclization) | Azuleno[2,1-b]pyrrole | mdpi.com |
| 2-Amino-3-carbamoylazulene | Aldehydes or Ketones, Brønsted acid | Azuleno[2,1-d]pyrimidinone | mdpi.com |
| This compound | 1. Oxalyl dichloride 2. Isatoic anhydrides | Azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione | mdpi.com |
| Azulen-2-ylboronate | 1. Aromatic aldehydes (Suzuki-Miyaura) 2. Wittig reaction 3. Cyclization | Azuleno[2,1-a]naphthalene | mdpi.com |
| 2-Arylazulenes | Brønsted acid (Intramolecular cyclization) | Azuleno[2,1-a]phenalenone | researchgate.net |
| 1-Nitroazulene derivatives | P(OEt)₃ (Reductive cyclization) | Azulene-pyridine-fused heteroaromatics (e.g., Az-Py-1) | nsf.gov |
These synthetic strategies demonstrate the versatility of azulene derivatives in constructing a wide array of fused aromatic and heteroaromatic systems, which is crucial for developing new functional materials. acs.org
Impact on HOMO-LUMO Gap and Stability
Fusing aromatic or heterocyclic rings to the azulene core is a primary strategy for modulating its fundamental electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap. researchgate.net Azulene itself possesses a smaller HOMO-LUMO gap compared to its isomer naphthalene, which is a consequence of its non-alternant hydrocarbon structure where the HOMO and LUMO have no mirror-image relation. rhhz.net
The extension of the π-system through fusion generally leads to a reduction in the HOMO-LUMO gap. For example, azulene-fused PAHs like azuleno[2,1-a]phenalenones exhibit narrow HOMO-LUMO gaps. researchgate.net This trend is also observed in conjugated polymers; incorporating 2,6-connected azulene units linked with thienyl groups results in polymers with optical HOMO-LUMO gaps that can be further narrowed upon protonation (from 1.62 eV to 1.50 eV for one such polymer). beilstein-journals.org The ability to tune this gap is critical for applications in optoelectronics, as it determines the light absorption and emission characteristics of the material. acs.orgbeilstein-journals.org
The stability of these extended systems is another critical factor. While long-chain acenes are known for their high reactivity and instability, the incorporation of an azulene unit at the terminus of the acene backbone significantly enhances stability. mdpi.com This increased stability is attributed to the unique electronic nature of the azulene moiety. researchgate.netmdpi.com Similarly, azulene-fused PAHs are often more stable than their all-benzenoid isomers. researchgate.net
The introduction of specific substituents can also fine-tune electronic properties and stability. It has been shown that introducing diarylamino groups at the 2- and 6-positions of azulene can cause an inversion of the molecular orbital energy levels, which allows the HOMO-LUMO transition and leads to a substantial increase in absorbance in the visible region. rsc.orgrsc.org Furthermore, the addition of bromine or methoxy (B1213986) groups to the 1- and 3-positions of these diarylamino-azulenes can improve the stability of their one-electron oxidized species. rsc.org
The table below presents HOMO-LUMO energy data for selected azulene derivatives, illustrating the effect of structural modifications.
| Compound/Material | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference(s) |
| Azulene | - | - | 3.33 | rhhz.net |
| Hetero-substituted azulene (B and N atoms) | - | - | 2.36 | rhhz.net |
| Poly(thienyl-azulene) polymer (neutral) | - | - | 1.62 (optical) | beilstein-journals.org |
| Poly(thienyl-azulene) polymer (protonated) | - | - | 1.50 (optical) | beilstein-journals.org |
| Azulene oligomer (Compound 29) | -5.56 | -3.93 | 1.63 | rhhz.net |
| Azu-TPA | -5.11 | -2.10 | 3.01 | researchgate.net |
| Azu-OMeTPA | -5.02 | -2.07 | 2.95 | researchgate.net |
These findings underscore the principle that fusing rings to the this compound framework provides a powerful tool for designing stable, low-bandgap materials for advanced optoelectronic applications. acs.orgresearchgate.net
Interdisciplinary Research Directions and Future Perspectives
Integration with Nano- and Quantum Technologies
The intrinsic dipolar nature of the azulene (B44059) core makes it a prime candidate for applications in molecular electronics and quantum technologies. rhhz.net The 2-amino group provides a versatile anchor point for grafting the molecule onto surfaces or integrating it into larger molecular architectures.
Future research is directed towards leveraging azulen-2-amine and its derivatives as components in single-molecule junctions. The amino group can act as a robust linkage to gold electrodes, facilitating the study of charge transport through the azulene core. rsc.org Studies on related azulene-thiolates have determined electron transfer times to be on the order of 23 ± 4 femtoseconds, providing a benchmark for this compound systems. acs.org The distinct charge distribution within the azulene rings makes them highly sensitive to external electric fields, suggesting potential applications as molecular switches or sensors where conductance can be modulated by a gate voltage. rsc.org Theoretical investigations have also highlighted the potential for destructive quantum interference in azulene-based devices, a phenomenon that could be precisely controlled by strategic substitution on the azulene-2-amine framework. nanoacademic.com
The development of azulene-based polymers, such as poly[2(6)-aminoazulene], opens pathways to new semiconducting materials. researchgate.net These polymers could be integrated into organic field-effect transistors (OFETs) and organic photovoltaics, where the unique electronic properties of the azulene monomer can be translated into bulk material properties. rhhz.netresearchgate.net
Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy)
Azulene and its derivatives are known for their unusual photophysical properties, including a violation of Kasha's rule, where fluorescence occurs from the second excited state (S2) to the ground state (S0). nih.gov This behavior makes advanced characterization techniques, particularly ultrafast spectroscopy, essential for understanding the complex excited-state dynamics.
Future studies will likely employ time-resolved pump-probe spectroscopy to map the energy relaxation pathways in this compound. By exciting the molecule with a femtosecond laser pulse, researchers can track the population and depopulation of the S1 and S2 states, providing critical data on internal conversion and intersystem crossing rates. This is crucial for designing efficient optoelectronic materials. For instance, understanding these dynamics is key to developing azulene derivatives as panchromatic photosensitizers for light-initiated polymerization processes. rsc.org Two-photon microscopy is another advanced technique being applied to azulene-based probes for bioimaging, allowing for the detection of reactive oxygen and nitrogen species with high spatial resolution. nih.gov
The table below summarizes key photophysical data for monomeric, dimeric, and polymeric aminoazulenes, highlighting the red-shift in absorption upon polymerization and protonation, which can be further investigated with advanced spectroscopic methods. researchgate.net
Table 1: Photophysical Properties of Aminoazulenes
| Compound | Neutral λmax (nm) | Protonated λmax (nm) |
|---|---|---|
| Monomeric Aminoazulene | 394 | 410 |
| Dimeric Aminoazulene | 481 | 492 |
| Poly[2(6)-aminoazulene] | 591 | 670 |
Computational Design of Novel this compound Architectures
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of yet-to-be-synthesized molecules and guiding experimental efforts. edu.krdekb.eg For this compound, DFT can be used to design novel architectures with tailored electronic and optical properties.
Future computational work will focus on modeling the effects of different substituents on the azulene-2-amine core. By calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and absorption spectra, researchers can screen potential candidates for applications in organic electronics. edu.krdnih.gov For example, DFT calculations have been used to suggest that a 2,6-connectivity pattern in azulene polymers is a promising candidate for low band-gap conjugated materials. researchgate.net Computational studies can also predict the stability and electronic structure of azulene-fused systems, such as those incorporating quinoxaline (B1680401) or other heterocycles, which could lead to new near-infrared absorbing materials. scilit.com
The table below presents theoretical data for a designed azulene derivative, showcasing the types of parameters that can be calculated to guide synthesis. edu.krdacs.org
Table 2: Calculated Properties of a Model this compound Derivative
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -5.20 eV | DFT/B3LYP |
| LUMO Energy | -2.15 eV | DFT/B3LYP |
| Energy Gap (HOMO-LUMO) | 3.05 eV | DFT/B3LYP |
| Dipole Moment | 1.08 D | DFT/B3LYP |
Exploration of New Reactivity Manifolds and Catalytic Applications
The reactivity of this compound is not fully explored. The presence of the amino group, a strong electron-donating group, significantly influences the reactivity of the azulene core, directing electrophilic substitution primarily to the 1 and 3 positions. nih.gov
Future research will explore new synthetic transformations of this compound. This includes developing novel cross-coupling reactions to create extended π-conjugated systems. mdpi.com For example, Pd-catalyzed reactions have been used to synthesize N,N-di(6-azulenyl)-p-toluidine, demonstrating the feasibility of C-N bond formation at the 6-position. acs.org The reaction of this compound with various reagents like isocyanates and ketenes has been shown to yield a variety of substituted products, indicating a rich chemistry that is yet to be fully harnessed. rsc.orgrsc.org There is also potential for this compound derivatives to act as ligands in transition metal catalysis, where the unique electronic environment of the azulene core could impart novel catalytic activity. mdpi.com The development of copper-catalyzed ring expansion reactions of the azulene core opens a new pathway to synthesize challenging 6,7-bicyclic systems. nih.gov
Development of Biologically Inspired Azulene Systems
The structural similarity of azulene to bicyclic aromatic systems found in many drugs, combined with its unique properties, makes it an attractive scaffold for medicinal chemistry and bio-inspired materials. nih.gov The amino group on this compound provides a convenient handle for bioconjugation, allowing it to be attached to peptides, proteins, or other biomolecules. chemistryviews.orgresearchgate.netmdpi.com
Future directions include the design of this compound-based fluorescent probes for bioimaging. nih.gov Its intrinsic fluorescence and sensitivity to the local environment could be exploited to sense specific ions or biomolecules within living cells. There is also interest in developing azulene-based systems for photodynamic therapy, where the molecule acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells. nih.gov Furthermore, researchers are exploring the creation of bio-inspired light-harvesting systems where azulene derivatives, assembled via non-covalent interactions, can mimic the sequential energy transfer seen in natural photosynthesis. springernature.com
Sustainability and Green Chemistry Approaches in this compound Synthesis
Traditional syntheses of azulene derivatives can be lengthy and often rely on harsh reagents and solvents. A key future perspective is the development of more sustainable and environmentally friendly synthetic routes. dergipark.org.tr
Research in this area will focus on several green chemistry principles. This includes exploring one-pot syntheses that reduce waste and improve efficiency. mdpi.com The use of mechanochemistry (solvent-free grinding) and microwave-assisted synthesis are promising techniques to reduce solvent use and reaction times. dergipark.org.tr Another avenue is the development of catalytic methods that use earth-abundant metals and operate under milder conditions. For example, palladium-catalyzed [3 + 2] annulation of alkynes has been shown to be a concise approach to the azulene core. pku.edu.cn There is also significant interest in synthesizing azulenes from renewable feedstocks, modifying classical routes like the Ziegler-Hafner synthesis to be more sustainable. mdpi.comresearchgate.net The reaction of 2H-cyclohepta[b]furan-2-ones with various reagents provides a versatile platform for synthesizing substituted azulenes, including 2-aminoazulenes, and could be optimized for greener conditions. nih.govresearchgate.net
Q & A
Q. What are the key physicochemical properties of Azulen-2-amine critical for experimental design?
this compound (CAS 50472-20-3) has a molecular formula of C₁₀H₉N and a molecular weight of 143.19 g/mol. Key properties include a boiling point of 306.7±11.0°C (at 760 mmHg) and storage requirements of 2–8°C in darkness to prevent degradation . These parameters are essential for solvent selection, reaction temperature optimization, and stability assessments during synthesis or biological studies.
Q. What synthetic methodologies are applicable for preparing this compound in laboratory settings?
Primary amines like this compound can be synthesized via:
- Reductive amination : Reduction of imines derived from aldehydes/ketones and ammonia.
- Gabriel synthesis : Alkylation of phthalimide derivatives followed by hydrolysis . Modifications may involve optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate the azulene ring’s electron-rich structure, which could influence reaction kinetics .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- NMR spectroscopy : To confirm amine proton signals and aromatic ring structure.
- Mass spectrometry (MS) : For molecular weight validation.
- HPLC : To assess purity, especially if the compound is intended for biological assays . Cross-referencing spectral data with computational models (e.g., DFT calculations) can resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound across studies?
Contradictions may arise from variations in synthetic routes, impurities, or measurement protocols. A systematic approach includes:
- Reproducibility checks : Replicating experiments under standardized conditions (e.g., solvent, temperature) .
- Contradiction analysis frameworks : Applying empirical falsification methods (e.g., testing hypotheses against controlled datasets) to isolate variables causing discrepancies .
- Collaborative verification : Sharing samples or data with independent labs to validate findings .
Q. What experimental strategies are effective for studying this compound’s electronic properties and their impact on reactivity?
- Cyclic voltammetry : To measure redox potentials and electron-donating/withdrawing effects of the azulene core.
- Computational modeling : Density Functional Theory (DFT) to predict charge distribution and reactive sites .
- Kinetic isotope effects : To probe mechanistic pathways in reactions involving the amine group .
Q. How should researchers design toxicity studies for this compound given limited toxicological data?
- Structural analog analysis : Compare with safety data of structurally similar amines (e.g., terphenyl amines), noting hazards like skin/eye irritation .
- In vitro assays : Use cell-based models (e.g., HepG2 cells) to assess acute toxicity before advancing to in vivo studies .
- Precautionary measures : Implement fume hoods, PPE, and emergency protocols for spills or exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
